n-Methyl-4-(methylsulfonyl)benzenesulfonamide
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Overview
Description
n-Methyl-4-(methylsulfonyl)benzenesulfonamide is an organic compound with the molecular formula C8H11NO4S2. It is a derivative of benzenesulfonamide, characterized by the presence of both methyl and methylsulfonyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-4-(methylsulfonyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-4-(methylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
n-Methyl-4-(methylsulfonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of n-Methyl-4-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. In the case of carbonic anhydrase inhibition, the compound binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
N-Methylbenzenesulfonamide: Similar structure but without the additional methylsulfonyl group.
N-Methyl-4-(methylsulfonyl)phenylthiazole: Contains a thiazole ring, providing different biological activities
Uniqueness
n-Methyl-4-(methylsulfonyl)benzenesulfonamide is unique due to the presence of both methyl and methylsulfonyl groups, which enhance its reactivity and potential as a versatile reagent in organic synthesis. Its ability to inhibit specific enzymes also makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H11NO4S2 |
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Molecular Weight |
249.3 g/mol |
IUPAC Name |
N-methyl-4-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO4S2/c1-9-15(12,13)8-5-3-7(4-6-8)14(2,10)11/h3-6,9H,1-2H3 |
InChI Key |
KFFWXGZDXKSLSO-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
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